Glutarimide

説明

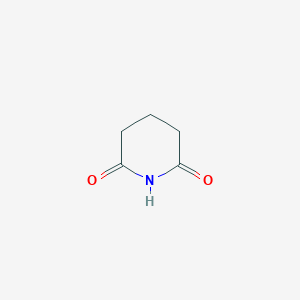

Structure

2D Structure

3D Structure

特性

IUPAC Name |

piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCYXPMJDCCGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074452 | |

| Record name | Glutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-89-7 | |

| Record name | Glutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Glutarimide in Scientific Inquiry

The journey of glutarimide began in the early 20th century with its initial synthesis from glutaric acid. wikipedia.org For a considerable period, its primary value was recognized in the realm of synthetic chemistry, serving as a useful intermediate. A notable early synthesis method involved the distillation of ammonium (B1175870) glutarate. orgsyn.org Other documented methods include preparation from glutaric acid with sulfamide (B24259) or formamide, hydrolysis of pentanedinitrile with acetic acid, and the oxidation of piperidine. orgsyn.org

The pharmacological relevance of the this compound scaffold dramatically came to light with the introduction of thalidomide (B1683933) in the 1950s. wikipedia.org Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal in 1961. However, the story of thalidomide was far from over. Its re-emergence in 1998 for treating erythema nodosum leprosum and later for multiple myeloma reignited interest in the this compound core. wikipedia.org This resurgence paved the way for the development of safer and more potent immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929), which are crucial in modern cancer therapy. wikipedia.orgtandfonline.com

Another this compound derivative, glutethimide, was introduced as a non-barbiturate sedative but was eventually discontinued (B1498344) due to issues of abuse and toxicity. wikipedia.org These historical episodes, both triumphant and cautionary, have cemented the importance of the this compound structure in medicinal chemistry, driving continuous research into its therapeutic potential.

Glutarimide As a Core Scaffold in Chemical Science

The glutarimide ring, chemically known as piperidine-2,6-dione, is a six-membered heterocyclic structure containing two ketone groups. wikipedia.org This arrangement provides a versatile and robust scaffold for the synthesis of a wide array of derivatives with diverse biological activities. solubilityofthings.comontosight.ai The core structure allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. ontosight.ai

The significance of this compound as a scaffold is underscored by its presence in a range of bioactive compounds:

Immunomodulatory Drugs (IMiDs): Derivatives like thalidomide (B1683933) and lenalidomide (B1683929) function by binding to the protein cereblon (CRBN), an E3 ubiquitin ligase adaptor. wikipedia.orgbeilstein-journals.org This interaction leads to the degradation of specific proteins, resulting in immunomodulatory and anti-angiogenic effects. wikipedia.org

Antibiotics: Certain naturally occurring this compound-containing polyketides, such as cycloheximide (B1669411) and streptimidone, exhibit potent antimicrobial and antifungal properties. mdpi.comjst.go.jp Cycloheximide, for instance, acts by inhibiting protein synthesis in eukaryotic cells, making it an invaluable tool in biological research. wikipedia.org

Anticancer Agents: Beyond the IMiDs, researchers are exploring other this compound derivatives for their potential to inhibit tumor growth. wipo.intontosight.ai These compounds often work by interfering with critical cellular processes in cancer cells.

Central Nervous System (CNS) Active Agents: The this compound scaffold has also been investigated for its potential in developing treatments for neurological and psychiatric conditions, with some derivatives showing anticonvulsant and anxiolytic properties. ontosight.aiontosight.aioup.com

The versatility of the this compound scaffold is a central theme in medicinal chemistry, with ongoing efforts to synthesize novel derivatives with improved efficacy and safety profiles.

Current Research Trajectories and Significance of Glutarimide Derivatives

Classical Approaches to this compound Ring Construction

Classical methods for synthesizing glutarimides primarily involve the formation of the cyclic imide structure through condensation, cyclization, cycloaddition, and Michael addition pathways.

Condensation Reactions of Glutaric Anhydride (B1165640) with Amines

One of the most direct and classical routes to glutarimides involves the reaction between glutaric anhydride and primary amines. This process typically proceeds in two stages: first, the nucleophilic attack of the amine on the anhydride to form an intermediate amic acid (a monoamide of glutaric acid), followed by intramolecular cyclization with the elimination of water to yield the this compound ring.

For instance, the reaction of glutaric anhydride with various primary amines, such as ethylmethylamine, leads to the formation of substituted glutarimides ontosight.ai. Similarly, aromatic amines like phenylamine or substituted anilines can react with glutaric anhydride to form N-aryl this compound derivatives ontosight.airesearchgate.net. In these reactions, the initially formed 4-(N-substituted carbamoyl) butanoic acid intermediate can be cyclized under dehydrating conditions, often by heating or using reagents like acetyl chloride researchgate.net. The use of catalysts, such as boric acid, can also facilitate the direct conversion of amines and glutaric anhydride to glutarimides, sometimes in a one-pot process rsc.org.

Table 2.1.1: Representative Condensation Reactions of Glutaric Anhydride with Amines

| Starting Materials | Amine Component | Reaction Conditions | Product Example | Yield (%) | Citation |

| Glutaric Anhydride | Ethylmethylamine | Not specified | This compound, 2-ethyl-2-methyl- | Not specified | ontosight.ai |

| Glutaric Anhydride | Phenethylamine | Not specified | N-phenethyl-3-phenyl-glutarimide | Not specified | ontosight.ai |

| Glutaric Anhydride | Phenylamine | Not specified | N-phenyl-3-phenyl-glutarimide | Not specified | ontosight.ai |

| Glutaric Anhydride + Substituted Aniline | Aromatic Amine | Reflux with acetyl chloride (for cyclization of amic acid intermediate) | N-phenyl this compound derivatives | 46-88 | researchgate.net |

| Boc-protected amine + Glutaric Anhydride | Amine | Boric acid (10 mol%), Xylenes, 140 °C | This compound derivative | Not specified | rsc.org |

Cyclization of Amido-Esters

Another important strategy involves the cyclization of precursors that contain both an amide and an ester functional group, or latent forms thereof. These molecules are often derived from amino acids or related compounds. For example, derivatives of glutamine, such as l-glutamine (B1671663) tert-butyl esters, can be deprotected and subsequently cyclized to form glutarimides nih.gov. This method relies on the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, leading to ring closure and the elimination of an alcohol.

In some synthetic sequences, an amido-ester intermediate is formed, which then undergoes cyclization. For instance, research has described the formation of substituted N-benzyl-3-toluenesulfonyl glutarimides by cyclizing intermediates derived from amido-esters and α,β-unsaturated esters thieme-connect.com.

Formal [3+3] Cycloaddition Strategies

Formal [3+3] cycloaddition reactions offer an elegant approach to constructing the six-membered this compound ring by combining two three-atom fragments. These strategies often involve the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single operation.

A notable example involves the annulation between enals (three-atom fragments) and substituted malonamides (also three-atom fragments). This reaction, often catalyzed by N-heterocyclic carbenes (NHCs), can efficiently produce functionalized this compound derivatives researchgate.netontosight.airesearchgate.netacs.org. These methods are particularly valuable as they can be designed to achieve high enantioselectivity, providing access to chiral glutarimides, which are crucial for many pharmaceutical applications researchgate.netacs.orgrsc.org. The catalytic reaction typically proceeds via a cascade of Michael addition and intramolecular amidation steps, leading to the formation of the this compound skeleton researchgate.netacs.org.

Table 2.1.3: Representative Formal [3+3] Cycloaddition Strategies for this compound Synthesis

| Three-Atom Fragment 1 (e.g., Enal) | Three-Atom Fragment 2 (e.g., Malonamide) | Catalyst/Conditions | Product Type | Enantioselectivity | Yield (%) | Citation |

| Enals | Substituted Malonamides | Oxidative N-Heterocyclic Carbene (NHC) catalysis | Functionalized this compound derivatives | Excellent | Good | researchgate.netresearchgate.netacs.org |

| Enals | Substituted Malonamides | NHC-catalyzed asymmetric [3+3] cycloaddition | Chiral six-membered (hetero)cyclic compounds | High | Good | rsc.org |

| α,β-unsaturated aldehydes | Cyclic β-ketoamides | NHC-catalyzed spiro-annulation | Spiro-glutarimide derivatives | Good | Good | ontosight.ai |

Michael Addition Pathways

Michael addition, a cornerstone of organic synthesis for forming C-C bonds, is extensively utilized in this compound synthesis. This reaction involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or similar electron-deficient alkene (Michael acceptor) organic-chemistry.orgwikipedia.org.

This pathway often involves the reaction between compounds containing an active methylene (B1212753) group (which can form a stabilized carbanion, acting as a Michael donor) and conjugated amides or related structures that can act as the Michael acceptor or contribute to the ring formation. Malonic acid derivatives are frequently employed as optimal 1,3-bielectrophiles in these reactions thieme-connect.com.

A reported method involves the reaction of compounds with an active methylene group (e.g., malonates) with conjugated amides. This transformation, optimized using potassium tert-butoxide (t-BuOK) as a base and 18-crown-6 (B118740) as a co-catalyst in a THF/tert-pentanol solvent mixture at 70 °C, yielded glutarimides in 65–70% yield thieme-connect.comorganic-chemistry.org. Furthermore, N-benzyl-substituted amidomalonates have been reacted with α,β-unsaturated esters to produce substituted glutarimides with high yields (89–93%) and excellent enantioselectivities (94–98% ee) thieme-connect.com.

Table 2.1.4.1: Michael Addition Pathways from Acrylamides and 1,3-Bielectrophiles

| Michael Donor (Active Methylene) | Michael Acceptor/Component | Catalyst/Conditions | Product Example | Yield (%) | Enantioselectivity | Citation |

| Active methylene compounds | Conjugated amides | t-BuOK, 18-crown-6, THF/tert-pentanol (3:1), 70 °C | Glutarimides | 65–70 | Not specified | thieme-connect.comorganic-chemistry.org |

| N-benzyl-amidomalonates | α,β-unsaturated esters | Not specified | N-benzyl-3-toluenesulfonyl glutarimides | 89–93 | 94–98% ee | thieme-connect.com |

This route utilizes acetamide (B32628) derivatives or related nucleophiles that undergo Michael addition to α,β-unsaturated carbonyl compounds. The resulting adduct then cyclizes to form the this compound ring.

Various strategies fall under this category. For instance, acetamide derivatives can react with substituted acrolein, bromacrolein, or acryloyl derivatives to yield glutarimides thieme-connect.com. One example involves a three-component reaction where an alkyl isocyanide, a dialkyl acetylenedicarboxylate (B1228247), and ethoxycarbonylmethyl triphenylphosphonium bromide react to produce N-alkyl-2-triphenylphosphoranylidene glutarimides in yields of 51–63% thieme-connect.com. Another approach involves the sequential reaction of chloroacetyl chloride with benzylamine (B48309) to form a p-toluenesulfonylacetamide intermediate, which then cyclizes with α,β-unsaturated esters to afford substituted N-benzyl-3-toluenesulfonyl glutarimides in yields ranging from 72–95% thieme-connect.com. These methods highlight the versatility of Michael addition chemistry in constructing the this compound scaffold.

Table 2.1.4.2: Michael Addition Pathways from Acetamide Derivatives and α,β-Unsaturated Carbonyl Compounds

| Nucleophile (Acetamide Derivative) | Michael Acceptor | Reaction Type / Conditions | Product Example | Yield (%) | Citation |

| Alkyl isocyanide | Dialkyl acetylenedicarboxylate + Ethoxycarbonylmethyl triphenylphosphonium bromide | Three-component reaction | N-alkyl-2-triphenylphosphoranylidene this compound | 51–63 | thieme-connect.com |

| Acetamide derivatives | Acrolein derivatives | Michael addition followed by cyclization | Substituted glutarimides | Not specified | thieme-connect.com |

| Acetamide derivatives | Bromacrolein derivatives | Michael addition followed by cyclization | Spirothis compound derivatives | Not specified | thieme-connect.com |

| Acetamide derivatives | Acryloyl cyanide derivatives | Michael addition followed by cyclization | Spirothis compound derivatives | Not specified | thieme-connect.com |

| Intermediate from Chloroacetyl chloride + Benzylamine + Na p-toluenesulfinate | α,β-unsaturated esters | Sequential reaction and cyclization | N-benzyl-3-toluenesulfonyl glutarimides | 72–95 | thieme-connect.com |

Compound Name Index

this compound

Glutaric Anhydride

Amic Acid

N-aryl this compound

4-(N-phenylcarbamoyl) butanoic acid

N-phenyl this compound

this compound, 2-ethyl-2-methyl-

N-phenethyl-3-phenyl-glutarimide

N-phenyl-3-phenyl-glutarimide

l-glutamine tert-butyl ester

N-benzyl-3-toluenesulfonyl this compound

Enals

Malonamides

Spiro-glutarimide

N-alkyl-2-triphenylphosphoranylidene this compound

Acrolein derivatives

Bromacrolein derivatives

Acryloyl cyanide derivatives

p-toluenesulfonylacetamide

Michael Addition/Intramolecular Transacylation

The synthesis of glutarimides can be effectively achieved through a tandem process involving Michael addition followed by intramolecular transacylation. This methodology typically begins with the base-catalyzed Michael addition of active methylene compounds to α,β-unsaturated amides. The resulting intermediate then undergoes an intramolecular N-acylation of the carboxamide group, leading to the formation of the this compound ring system researchgate.netthieme-connect.comthieme-connect.comresearchgate.net. This approach offers a relatively general and straightforward route to synthetically useful intermediates and potentially pharmacologically active compounds. Variations of this strategy include formal [3+3] cycloaddition pathways that utilize α,β-unsaturated acyl cyanides as bis-electrophiles, enabling the synthesis of enantioenriched spiro-glutarimide derivatives researchgate.net.

Preparation from Baylis–Hillman Adducts

Baylis-Hillman adducts and their derivatives serve as versatile precursors for the synthesis of various this compound structures. For instance, Baylis-Hillman alcohols can be transformed into piperidine-2,6-diones (glutarimides) through a sequence involving Johnson-Claisen rearrangement, partial hydrolysis, and cyclization researchgate.net. Additionally, Baylis-Hillman acetates have been utilized in biscyclization strategies to synthesize tetralone-spiro-glutarimides and spirobisglutarimides, involving facile C-C and C-N bond formation researchgate.netijream.orguohyd.ac.inacs.org. These methods highlight the utility of readily accessible Baylis-Hillman products in constructing complex this compound frameworks.

Advanced Synthetic Techniques for this compound Functionalization

Multicomponent Reactions for Diverse this compound Alkaloids

Multicomponent reactions (MCRs) provide an efficient strategy for the rapid assembly of complex molecular scaffolds, including this compound alkaloids. A notable application involves the Ugi four-component reaction, which can introduce multiple points of variation in a single step. Subsequent hydrolysis, cyclization under mild conditions, and amine deprotection allow for the synthesis of this compound alkaloids and their derivatives idexlab.comresearchgate.netjst.go.jpcore.ac.uk. This MCR-based approach has been successfully employed to synthesize natural products and a series of their derivatives, offering a concise route to optically pure compounds by separating diastereomers of cyclized intermediates researchgate.netcore.ac.uk.

Rhodium-Catalyzed N–H Insertion with Diazo Glutarimides

Rhodium catalysis plays a pivotal role in the functionalization of this compound cores, particularly through N-H insertion reactions involving diazo compounds. Specifically, N-Boc-α-diazo this compound has emerged as a valuable reagent for incorporating heterocyclic components into the this compound framework researchgate.netbeilstein-journals.org. When treated with dirhodium catalysts, such as Rh₂(esp)₂, these diazo glutarimides undergo efficient N-H insertion with a wide range of aromatic and saturated NH-heterocycles. This methodology yields modified glutarimides that are appealing for generating cereblon (CRBN) binding ligands and for potential applications in PROTAC molecules researchgate.netbeilstein-journals.org. The reaction conditions are typically mild, leading to moderate to high yields and allowing for the introduction of diverse heterocyclic substituents beilstein-journals.org.

Asymmetric Dirhodium-Catalyzed Derivatization

The development of asymmetric catalytic methods has significantly advanced the synthesis of stereochemically defined this compound derivatives. Dirhodium catalysts are instrumental in achieving high levels of enantioselectivity in various transformations of this compound scaffolds.

A powerful application of dirhodium catalysis involves the enantioselective C–H functionalization of this compound derivatives. Classical CRBN-binding this compound cores can be readily derivatized into aryl diazoacetates. These diazo compounds, in the presence of chiral dirhodium catalysts, undergo highly enantioselective C–H functionalization of hydrocarbons and cyclopropanation of alkenes researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net. These reactions proceed under mild conditions, often with high yields and exceptional enantiomeric excesses (ee), allowing for the preparation of stereochemically rich this compound-containing compounds. The resulting functionalized glutarimides can serve as intermediates for molecular glue degraders and bifunctional ligand-directed degraders researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net.

Table 1: Examples of Dirhodium-Catalyzed Enantioselective C–H Functionalization of this compound Derivatives

| This compound Precursor (Diazo Derivative) | Substrate for C–H Functionalization | Dirhodium Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Aryl diazoacetate | Hydrocarbons (e.g., cyclohexane) | Rh₂(S-TPPTTL)₄ | Neat substrate | 78–98 | High | researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net |

| Aryl diazoacetate | Styrene | Chiral dirhodium catalyst | Mild conditions | High | High | researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net |

| Vinyl-substituted this compound | Not specified | Chiral dirhodium catalyst | Mild conditions | High | High | researchgate.netnih.gov |

Table 2: Examples of Rhodium-Catalyzed N–H Insertion with Diazo Glutarimides

| Diazo this compound Precursor | NH-Substrate (Heterocycle) | Rhodium Catalyst | Reaction Conditions | Yield (%) | Reference |

| N-Boc-α-diazo this compound | Various NH-heterocycles | Rh₂(esp)₂ | DCM, room temp. | Moderate to High | researchgate.netbeilstein-journals.org |

Use of Masked Glutarimides and Subsequent Unmasking

To circumvent the inherent reactivity and sensitivity of the this compound ring, synthetic chemists often employ masked or protected this compound precursors. These protected forms allow for manipulation of other parts of the molecule without affecting the this compound functionality, which is then revealed through a deprotection step.

Key examples of masked this compound strategies include:

N-Boc Protection: The N-Boc (tert-butyloxycarbonyl) group is frequently used to protect the nitrogen atom of this compound derivatives. For instance, N-Boc-α-diazo this compound is a stable and readily synthesized reagent, and the Boc group can be efficiently removed under mild acidic conditions, such as using trifluoroacetic acid (TFA), often in near-quantitative yields beilstein-journals.orgwiley-vch.demasterorganicchemistry.com. This strategy is particularly useful for intermediates like α-diazo glutarimides, facilitating subsequent reactions like N-H insertion beilstein-journals.org.

Development of Modular Core-Forming Steps

The development of modular synthetic strategies is paramount for efficiently constructing diverse this compound derivatives and exploring structure-activity relationships (SAR). These approaches often leverage multicomponent reactions (MCRs) or catalytic annulation reactions to assemble the this compound core from simpler building blocks in a convergent and efficient manner.

Prominent modular approaches include:

Multicomponent Reactions (MCRs): Reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction have been instrumental in the synthesis of this compound-containing molecular glues. By combining functionalized this compound precursors with amidines and isocyanides in a one-pot process, MCRs enable the rapid generation of diverse heterocyclic this compound scaffolds nih.govstanford.edubiorxiv.orgnih.gov. This modularity is crucial for generating chemical libraries and identifying novel bioactive compounds.

Catalytic Annulations: Formal [3+3] annulation reactions, for example, between enals and substituted malonamides catalyzed by N-heterocyclic carbenes (NHCs), allow for the simultaneous formation of C-C and C-N bonds, leading to functionalized glutarimides with high enantioselectivity in a single operation researchgate.netacs.org.

Cross-Coupling Strategies: Modular Ni-catalyzed reductive cross-coupling reactions provide a flexible route to α-arylglutarimides, enabling the systematic incorporation of various aryl motifs and facilitating SAR studies chemrxiv.org.

These modular strategies significantly streamline the synthesis of this compound derivatives, overcoming the limitations of traditional stepwise syntheses that can be laborious and less amenable to rapid diversification biorxiv.orgchemrxiv.org.

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound-containing molecules is fraught with challenges, primarily stemming from the inherent reactivity of the this compound ring itself. Addressing these challenges is crucial for the efficient and selective synthesis of these valuable compounds.

Key Synthetic Challenges:

Ring Instability: The this compound ring is susceptible to hydrolytic ring-opening, particularly under basic or aqueous conditions, which can lead to the formation of acyclic derivatives nih.govacs.orgnih.gov.

Stereochemical Control: The stereocenter adjacent to the imide carbonyl is prone to epimerization under both acidic and basic conditions. Maintaining enantiopurity during synthesis and functionalization is a significant hurdle nih.govnih.gov.

Solubility Issues: Many this compound derivatives exhibit poor solubility in common organic solvents, complicating reaction processing, purification, and scale-up efforts nih.govacs.orgnih.gov.

Harsh Reaction Conditions: Some necessary synthetic transformations, such as deprotection of certain nitrogen-protecting groups or specific cyclization reactions, may require harsh acidic or basic conditions that can degrade the this compound core or lead to unwanted side reactions nih.gov.

Synthetic Diversity: Achieving rapid and broad diversification of this compound structures can be challenging with traditional linear synthetic routes, which often require multiple steps and limit the scope of accessible analogs biorxiv.orgchemrxiv.org.

Future Directions in this compound Synthesis:

Mild and Selective Methodologies: Continued development of mild, anhydrous, and stereoretentive reaction conditions is essential. For instance, the use of fluoride (B91410) sources in cross-coupling reactions has proven effective in preserving the this compound moiety and its stereochemistry nih.gov.

Catalytic Approaches: The application of advanced catalytic systems, including those involving rhodium (Rh) and nickel (Ni), for C-H functionalization, cyclopropanation, and cross-coupling reactions offers powerful tools for late-stage functionalization and the introduction of molecular complexity acs.orgnih.govbeilstein-journals.orgchemrxiv.org.

Multicomponent Reactions (MCRs): Further leveraging MCRs for modular and convergent synthesis will remain a key strategy for rapidly generating diverse this compound libraries, facilitating drug discovery efforts nih.govstanford.edubiorxiv.orgnih.govresearchgate.netacs.org.

Novel Protecting Group Strategies: Research into new protecting groups for the this compound nitrogen and other positions, which are easily introduced, selectively removed under mild conditions, and compatible with a broad range of reactions, is ongoing nih.govbeilstein-journals.orgwiley-vch.de.

Enantioselective Synthesis: A strong emphasis will continue to be placed on developing highly enantioselective synthetic methods to access specific stereoisomers, as chirality often plays a critical role in the biological activity and selectivity of this compound-containing compounds chemrxiv.org.

Flow Chemistry: The integration of continuous flow chemistry principles can offer enhanced control over reaction parameters, improved safety, and greater scalability for this compound synthesis acs.orgresearchgate.net.

By addressing these synthetic challenges and embracing innovative methodologies, researchers can continue to expand the repertoire of accessible this compound derivatives, paving the way for the discovery of new therapeutics and chemical probes.

Compound List

α-arylglutarimides

Aniline

Avadomide

Benzotriazole

(R)-N-benzyl-3-benzyloxy this compound

CELMoDs

Casein kinase 1 α (CK1α)

CRBN

Glutaric acid

Glutaric anhydride

this compound

Gladiostatin

Imidazo[1,2-a]pyrimidine

Immunomodulatory Imide Drugs (IMiDs)

Lenalidomide

N-Boc-α-diazo this compound

Pomalidomide

(S)-1c

(S)-2c

Wee-like protein kinase (WEE1)

Biological Activities and Mechanistic Investigations

Anticancer Activities and Mechanisms

Glutarimide and its derivatives have been extensively investigated for their anticancer properties. These compounds interfere with cancer progression through several key mechanisms, including the inhibition of tumor cell migration, direct cytotoxicity against cancer cells, and the innovative strategy of targeted protein degradation.

A critical aspect of cancer metastasis is the ability of tumor cells to migrate. Several this compound-containing natural products have been identified as potent inhibitors of this process. nih.gov Migrastatin (B49465), a 14-membered macrolide with a this compound side chain, was one of the first such compounds to be extensively studied for its ability to inhibit cell migration. nih.govpnas.org Further research has led to the discovery of related 12-membered macrolides, such as iso-migrastatin and lactimidomycin (B1249191), which are extremely potent inhibitors of cell migration. nih.govacs.org

Studies have shown that the 12-membered this compound-capped macrolides are generally superior to their 14-membered counterparts in inhibiting tumor cell migration. nih.govacs.org For instance, iso-migrastatin and lactimidomycin inhibit cell migration with potencies in the low nanomolar range, which is significantly more potent than migrastatin. nih.gov The MGS core, a synthetic analog of migrastatin, is one of the most potent cell migration inhibitors identified to date, with an IC50 of 22 nM. nih.gov Another this compound-containing compound, gladiostatin, has also been shown to strongly suppress the migration of ovarian cancer cells. researchgate.net

The structural features of these molecules are critical to their activity. For example, the presence of a C2, C3-olefin in the macrolide ring of 12-membered this compound compounds plays a vital role in their inhibitory function. nih.govacs.org The development of simplified synthetic analogs that retain high inhibitory activity, such as the migrastatin core ether (ME), highlights the potential of this class of compounds as antimetastatic agents. pnas.org

Table 1: Inhibition of Tumor Cell Migration by this compound-Containing Compounds

| Compound | Type | Target Cell Line(s) | Key Findings |

|---|---|---|---|

| Migrastatin | 14-membered macrolide | Small cell lung carcinoma, mammary adenocarcinoma | Potent inhibitor of tumor cell migration. nih.govpnas.orgresearchgate.net |

| Iso-migrastatin | 12-membered macrolide | 4T1 mouse & MDA-MB-231 human mammary tumor | Extremely potent cell migration inhibitor, superior to migrastatin. nih.govacs.org |

| Lactimidomycin | 12-membered macrolide | 4T1 mouse & MDA-MB-231 human mammary tumor | Extremely potent cell migration inhibitor with low nM potency. nih.govacs.org |

| Gladiostatin | This compound polyketide | A2780 ovarian cancer | Strong suppression of cell migration observed. researchgate.net |

| Migrastatin Core Ether (ME) | Synthetic analog | Human small-cell lung carcinoma | Highly potent in inhibiting overall metastasis in a xenograft model. pnas.org |

In addition to inhibiting migration, many this compound derivatives exhibit direct cytotoxic effects on a variety of human cancer cell lines. tandfonline.comnih.gov The natural product lactimidomycin, for example, displays strong cytotoxicity against a number of human tumor cell lines, with IC50 values ranging from 3.0 to 65 nM. nih.govtandfonline.com

Synthetic this compound derivatives have also been evaluated for their antiproliferative activity. In one study, a series of nine derivatives was tested against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer) cell lines. tandfonline.comnih.govtandfonline.com Among these, compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione), which features a 12-membered ketone ring, was the most potent, with IC50 values between 9 and 27 μM across the tested cell lines. tandfonline.comnih.govtandfonline.com The cytotoxicity of these compounds is often selective, showing greater potency against cancer cells compared to normal cells. upm.edu.my

Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) | HeLa | 27.0 nih.gov |

| K562 | 9.0 nih.gov | |

| MDA-MB-453 | 12.0 nih.gov | |

| Lactimidomycin | Various human tumor cell lines | 0.003 - 0.065 nih.gov |

| Goniothalamin | Saos-2 (osteosarcoma) | 0.62 upm.edu.my |

| A549 (lung adenocarcinoma) | 2.01 upm.edu.my | |

| UACC-732 (breast carcinoma) | 0.84 upm.edu.my | |

| MCF-7 (breast adenocarcinoma) | 0.62 upm.edu.my | |

| HT29 (colorectal adenocarcinoma) | 1.64 upm.edu.my |

A revolutionary approach in cancer therapy involves Targeted Protein Degradation (TPD), a strategy that eliminates disease-causing proteins rather than just inhibiting them. This compound-containing compounds are central to this field, acting as "molecular glues" or as crucial components of Proteolysis-Targeting Chimeras (PROTACs). enamine.netbiochempeg.com These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's destruction via the cell's own protein disposal machinery. enamine.netmdpi.com

The most well-characterized mechanism for this compound-based TPD involves the E3 ubiquitin ligase Cereblon (CRBN). researchgate.netbiorxiv.org Compounds such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—contain a this compound ring that is essential for binding to CRBN. binasss.sa.crnih.gov This binding occurs within a shallow hydrophobic pocket of the CRBN protein, which is lined by three tryptophan residues. binasss.sa.crrscf.ru

The this compound moiety forms critical hydrogen bonds with the CRBN backbone, anchoring the molecule in place. binasss.sa.cr This interaction induces a conformational change in the CRBN surface, creating a new binding site for other proteins, known as neosubstrates, which are not normally targeted by CRBN. biorxiv.orgnih.gov This induced recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is the key event that leads to their degradation and the subsequent death of cancer cells. rscf.ru The development of novel, non-thalidomide CRBN ligands, such as phenyl glutarimides and phenyl dihydrouracils, aims to improve properties like chemical stability and to expand the range of proteins that can be targeted for degradation. researchgate.netacs.orgacs.org

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. thermofisher.comresearchgate.net It operates through a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the 26S proteasome. thermofisher.comharvard.edu E3 ligases, like the CRL4-CRBN complex, are responsible for recognizing specific substrates. binasss.sa.cr

This compound-based molecular glues and PROTACs modulate this system by hijacking the CRL4-CRBN complex. binasss.sa.crresearchgate.net By binding to CRBN, these molecules effectively reprogram its substrate specificity. biorxiv.org The newly formed ternary complex—comprising the this compound molecule, CRBN, and the neosubstrate—is recognized by the rest of the UPS machinery. biochempeg.com This leads to the polyubiquitination of the neosubstrate, which is then shuttled to the proteasome for degradation. biorxiv.orgbinasss.sa.cr This induced degradation is a powerful therapeutic strategy, as it can eliminate proteins previously considered "undruggable" by conventional inhibitors. enamine.net

Targeted Protein Degradation (TPD) with this compound-Containing Molecular Glues and PROTACs

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer effects, this compound derivatives have demonstrated a broad spectrum of antimicrobial activities. ontosight.aimdpi.com This includes effectiveness against various bacteria, fungi, and viruses.

Research has shown that this compound derivatives possess antibacterial activity, with studies indicating a greater susceptibility for Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.comnih.govtandfonline.com In one study, several synthetic derivatives were effective against Bacillus cereus, with compound 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) showing the best potential with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL. tandfonline.comnih.govtandfonline.com Additionally, a new this compound alkaloid isolated from the plant Croton pullei showed moderate antibacterial activity, particularly against Staphylococcus aureus. nih.gov

The antifungal properties of this compound-containing compounds are also well-documented. Natural products like cycloheximide (B1669411), streptimidone, and 9-methylstreptimidone are known for their potent antifungal effects. tandfonline.comacs.orgpublish.csiro.au Lactimidomycin also displays significant antifungal activity. nih.govtandfonline.com Streptimidone has been shown to be highly effective against several plant pathogenic fungi, including Phytophthora capsici and Botrytis cinerea. acs.org

Furthermore, certain this compound derivatives have been found to exhibit antiviral activity. researchgate.netjst.go.jpnih.gov Synthetic derivatives have shown activity against coxsackievirus B3, influenza A virus, and herpes simplex virus 2 (HSV-2). researchgate.netnih.govresearchgate.net The natural product 9-methylstreptimidone has also been reported to have antiviral effects against polio virus and influenza A. publish.csiro.au Research suggests that for antiviral activity, a conjugated system at the β-substituted moiety of the this compound structure may be important. researchgate.netjst.go.jp

Table 3: Antimicrobial Activity of Selected this compound Compounds

| Compound/Derivative Type | Activity Type | Target Organism(s) | Key Findings |

|---|---|---|---|

| Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Antibacterial | Bacillus cereus | MIC of 0.625 mg/mL. tandfonline.comnih.gov |

| **this compound alkaloid from *Croton pullei*** | Antibacterial | Staphylococcus aureus | Highest inhibition observed against this bacterium. nih.gov |

| Streptimidone | Antifungal | Phytophthora capsici, Botrytis cinerea | Strong control efficacies against plant diseases. acs.org |

| 9-Methylstreptimidone | Antifungal, Antiviral | Saccharomyces cerevisiae, Polio virus, Influenza A | Marked antifungal and antiviral activity reported. publish.csiro.au |

| Synthetic this compound (compound 6f) | Antiviral | Coxsackievirus B3, Influenza A | Displayed strong activity against both viruses. researchgate.netnih.gov |

| Synthetic this compound (compound 7a) | Antiviral | Herpes simplex virus 2 (HSV-2) | Showed activity against HSV-2. researchgate.netnih.gov |

Anti-inflammatory Effects

Certain this compound derivatives have demonstrated notable anti-inflammatory properties. ontosight.aiontosight.ai These compounds can modulate inflammatory pathways and reduce the production of inflammatory mediators.

One such derivative, 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G), is a synthetic compound derived from 9-methylstreptimidone. nih.gov Studies have shown it possesses potent anti-inflammatory effects. nih.gov In research on dextran-sulfate-sodium (DSS)-induced colitis in rats, DTCM-G treatment resulted in significantly lower disease activity index (DAI) values and reduced histological signs of colitis compared to control groups. nih.govsemanticscholar.org The anti-inflammatory action of DTCM-G is linked to its ability to inhibit the activation of activator protein-1 (AP-1), a transcription factor involved in inflammation, thereby suppressing the activation of macrophages. nih.govsemanticscholar.org

Another this compound antibiotic, S632A3, isolated from Streptomyces hygroscopicus, has also been investigated for its anti-inflammatory capabilities. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, S632A3 was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.gov This effect was achieved by suppressing the gene transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, S632A3 was shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov The underlying mechanism involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) and the ASK1-p38 signaling pathway, which in turn attenuates NF-κB activity. nih.gov

The well-known this compound derivative, thalidomide, and its analogs also exert immunomodulatory effects, which are linked to their anti-inflammatory properties. wikipedia.org These compounds bind to the cereblon (CRBN) protein, an E3 ubiquitin ligase adaptor, which modulates the degradation of specific proteins involved in inflammatory responses. wikipedia.orgnih.gov

Table 1: Research Findings on Anti-inflammatory Effects of this compound Derivatives

| Compound | Model System | Key Findings | Reference(s) |

| 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G) | Dextran-sulfate-sodium (DSS)-induced colitis in rats | Significantly lowered disease activity index and histological grading of colitis. Reduced submucosal densities of various immune cells. | nih.govsemanticscholar.org |

| S632A3 | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Inhibited NO and PGE2 production by suppressing iNOS and COX-2 gene expression. Reduced TNF-α and IL-6; increased IL-10. Inhibited GSK-3β and ASK1-p38 signaling. | nih.gov |

Neurological Activities

The this compound structure is a key feature in compounds with significant effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, sedative, and neuroprotective activities. ontosight.ai

A number of this compound derivatives have been synthesized and evaluated for their potential to manage seizures. ontosight.aiontosight.ai Research has shown that these compounds can be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. capes.gov.brkoreascience.kr

For instance, a series of (R)- and (S)-N-Cbz-α-aminoglutarimides were synthesized and tested for anticonvulsant activity. capes.gov.br The compound (S)-N-Cbz-α-amino-N-methyl this compound was identified as a particularly active agent, showing efficacy in both MES and PTZ tests in mice. capes.gov.brkoreascience.kr This suggests a broad spectrum of anticonvulsant activity, potentially making it effective against different types of seizures. koreascience.kr Other this compound derivatives have also shown promise in treating epilepsy and related seizure disorders. ontosight.aiontosight.ai

Table 2: Anticonvulsant Activity of a this compound Derivative

| Compound | Test Model (Mice) | ED₅₀ (Effective Dose) | TD₅₀ (Neurotoxic Dose) | Reference(s) |

| (S)-N-Cbz-α-amino-N-methyl this compound | Maximal Electroshock (MES) | 36.1 mg/kg | 62.5 mg/kg | capes.gov.br |

| Pentylenetetrazole (PTZ) | 12.5 mg/kg | 62.5 mg/kg | capes.gov.br |

The this compound scaffold is present in compounds known for their anxiolytic and sedative-hypnotic effects. researchgate.net One of the earliest and most well-known examples is thalidomide (α-phthalimido this compound), which was initially marketed as a sedative. nih.gov It demonstrated a quieting effect on the central nervous system, promoting sleep and reducing the voluntary activity of laboratory animals without causing the initial excitation associated with barbiturates. nih.gov

Other this compound derivatives, such as N-isopentyl-3-phenyl-glutarimide, have been explored for their potential anxiolytic and sedative activities. ontosight.ai These effects are thought to arise from their interaction with neurotransmitter systems in the brain. ontosight.ai Similarly, compounds like 2,2-diethyl-N-phenethyl-glutarimide have been noted for their potential sedative and anxiolytic properties. ontosight.ai

The neurological activities of this compound derivatives are often rooted in their interactions with various neurotransmitter systems. ontosight.ai Some glutarimides are believed to modulate the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. ontosight.ai

The compound Phenthis compound has been noted to interact with multiple neurotransmitter systems. It may increase the risk of tachycardia when combined with agents like dopamine, dobutamine, and adenosine, suggesting an interaction with adrenergic and purinergic systems. drugbank.com

Furthermore, Histamine (B1213489) this compound has been designed as a selective modulator of the H3 histamine receptor, which is primarily expressed in the central nervous system. patsnap.com The H3 receptor acts as a presynaptic autoreceptor that modulates the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine. patsnap.com By modulating H3 receptors, Histamine this compound can influence these neurotransmitter systems, which may help in restoring balance for conditions related to sleep-wake cycles and cognitive function. patsnap.com The interaction between different neurotransmitter systems, such as the dopaminergic and serotonergic systems, is crucial for functions like motivation, and disruptions can lead to conditions like depression. mdpi.com

There is growing interest in the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy (CIPN). ontosight.aiontosight.aiuzh.ch

Thalidomide, while known for its neurotoxic effects, has a structure that has been a basis for developing new compounds with neuroprotective potential. uzh.ch Its analogs, known as immunomodulatory imide drugs (IMiDs), are being investigated for their ability to mitigate neuroinflammation, a key factor in many neurodegenerative conditions. nih.gov For example, 3-monothiopomalidomide (3-MP), a thalidomide-like IMiD, has shown potent anti-inflammatory effects and represents a promising candidate for treating traumatic brain injury (TBI) and other neurodegenerative diseases where neuroinflammation is a prominent component. nih.gov The this compound moiety of these compounds is crucial for their binding to a hydrophobic pocket within the cereblon (CRBN) protein, which is central to their mechanism of action. nih.gov

Other Biological Activities

Beyond their anti-inflammatory and neurological effects, this compound derivatives have been investigated for a range of other biological activities. Research has indicated that certain derivatives possess antimicrobial and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.ai

Antimicrobial Activity : Several studies have highlighted the potential of this compound compounds as antimicrobial agents, showing effectiveness against various microorganisms. ontosight.aiontosight.aiontosight.aiontosight.ai This makes them candidates for the development of new antibiotics. ontosight.aiontosight.ai

Anticancer Activity : There is evidence that some this compound derivatives may inhibit the proliferation of cancer cells. ontosight.aiontosight.aiontosight.aiontosight.ai For instance, 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G) and dehydroxymethylepoxyquinomicin (DHMEQ) have demonstrated anticancer effects against various cancers, which, combined with their anti-inflammatory properties, makes them potential therapeutic candidates. nih.govsemanticscholar.org The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, which are derivatives of thalidomide, are approved for treating multiple myeloma. wikipedia.org Their mechanism involves binding to cereblon (CRBN), which leads to the degradation of proteins essential for cancer cell survival. wikipedia.orgacs.org

Enzyme Inhibition

The this compound scaffold is a key structural feature in a variety of compounds that exhibit significant inhibitory activity against several important enzymes. These derivatives have been the subject of extensive research due to their therapeutic potential in various diseases.

One of the notable targets of this compound derivatives is aromatase , an enzyme crucial for the synthesis of estrogens. Aminoglutethimide (B1683760), a non-steroidal aromatase inhibitor, is used in the treatment of hormone-sensitive metastatic breast cancer. tandfonline.com It effectively breaks the metabolic pathway to estrogens by inhibiting the conversion of androgens into estrogens. google.com However, aminoglutethimide also inhibits desmolase, an enzyme involved in corticosteroid synthesis. google.com Further research has led to the development of more selective inhibitors. For instance, 3-ethyl-3-(4-pyridyl)this compound has been found to inhibit aromatase without affecting desmolase activity. google.com

Another enzyme inhibited by this compound-containing compounds is steroid sulfatase . Certain estrone (B1671321) derivatives where the D-ring is replaced with a this compound moiety have demonstrated potent inhibition of this enzyme, which is implicated in the development of hormone-dependent breast tumors. tandfonline.com

Research has also explored the potential of this compound derivatives as inhibitors of dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis and repair. ontosight.ai Additionally, newly synthesized this compound derivatives bearing a phosphonomethyl group have shown potent angiotensin I-converting enzyme (ACE) inhibitory activity. researchgate.net In in vitro assays, five of these new compounds displayed IC50 values ranging from 0.02 to 0.27 mg/mL, with two derivatives exhibiting higher efficiency than the reference drug, Captopril. researchgate.net

Furthermore, the this compound structure is central to the action of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. These molecules function by binding to Cereblon (CRBN) , which is a substrate receptor component of the CRL4^CRBN^ E3 ubiquitin ligase complex. wikipedia.orgnih.gov This binding event modulates the ubiquitination of target proteins, leading to their degradation. wikipedia.org Other reported inhibitory activities include the inhibition of c-jun phosphorylation and the production of cytokines such as IL-10 and IL-12. biosynth.com

Table 1: this compound Derivatives and Their Enzyme Inhibition

Effects on Protein Synthesis and Translation Elongation

A significant biological activity of several this compound-containing natural products is the potent inhibition of protein synthesis in eukaryotic cells. openbiochemistryjournal.com These compounds primarily act by interfering with the elongation phase of translation on the ribosome.

Cycloheximide (CHX), a well-known member of the this compound antibiotic family, specifically inhibits the 80S ribosomes found in eukaryotes. openbiochemistryjournal.com It obstructs the translocation step of elongation, which is the process of moving the ribosome along the mRNA to the next codon. scienceopen.comresearchgate.net Structural and footprinting experiments have revealed that CHX binds to the E-site (exit site) of the 60S ribosomal subunit. scienceopen.commpg.de This binding site is located in a pocket that includes the ribosomal protein eL42 and a specific cytidine (B196190) nucleotide (C3993) in the ribosomal RNA. openbiochemistryjournal.comscienceopen.com By occupying the E-site, CHX prevents the deacylated tRNA from properly settling in this site, thereby stalling the ribosome's movement. mpg.de

Lactimidomycin (LTM), another this compound-containing polyketide, also functions as a potent inhibitor of translation elongation. scienceopen.commedchemexpress.com It shares a common binding pocket with CHX in the ribosomal E-site and similarly blocks the translocation step. scienceopen.com However, studies have shown differences in their precise mechanisms. The larger size of LTM compared to CHX influences its interaction with the ribosome; LTM binding is inhibited when the E-site is already occupied by a tRNA, whereas the smaller CHX can more readily exchange with the tRNA. mpg.de The inhibitory concentration (IC50) for LTM in protein synthesis has been measured at 37.82 nM. medchemexpress.com

The this compound ring itself is considered essential for ribosome binding and the subsequent inhibition of translation. nih.gov This is supported by the observation that the this compound and macrolactone moieties of compounds like LTM work together synergistically to achieve potent inhibition of translation elongation. nih.gov The biological activity of thalidomide has also been linked to its this compound ring, with theories proposing it may interfere with the elongation phase of protein synthesis in a manner similar to cycloheximide. nih.gov

Table 2: Effects of this compound-Containing Compounds on Protein Synthesis

Medicinal Chemistry and Pharmaceutical Research

Glutarimide as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to molecular frameworks that possess the ability to bind to multiple biological targets with high affinity, often serving as versatile templates for the development of novel ligands researchgate.netmdpi.comacs.org. These scaffolds are frequently identified in existing successful drugs and natural products, indicating their favorable interactions with biological systems researchgate.netacs.org. This compound, a cyclic imide structure characterized by a six-membered ring containing two carbonyl groups and a nitrogen atom, fits this description due to its structural rigidity, hydrogen bonding capabilities, and amenability to chemical modification beilstein-journals.orgresearchgate.net. These features allow this compound derivatives to engage with various protein targets through a combination of hydrophobic, polar, and hydrogen bonding interactions cambridgemedchemconsulting.comontosight.ai. The this compound scaffold is particularly recognized for its role in the development of immunomodulatory drugs (IMiDs), such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, which are critical in treating hematological malignancies beilstein-journals.orgucl.ac.ukwikipedia.org. Beyond these well-established examples, the this compound core has been explored as a foundation for agents targeting a broader spectrum of diseases, highlighting its status as a privileged structure in drug discovery ontosight.ai.

Development of Novel Therapeutic Agents

The this compound scaffold serves as a foundational element for the design and synthesis of novel therapeutic agents across various disease areas. Its inherent versatility allows medicinal chemists to systematically modify the core structure, introducing diverse substituents to fine-tune biological activity and target specificity cambridgemedchemconsulting.comresearchgate.netontosight.aiacs.orgontosight.ainih.govbiorxiv.orgresearchgate.net. Research has focused on leveraging the this compound moiety to develop compounds with potential applications in oncology, immunology, and neurodegenerative disorders, among others beilstein-journals.orgontosight.ai. For instance, derivatives are being investigated for their ability to modulate protein degradation pathways, a mechanism central to the action of IMiDs and proteolysis-targeting chimeras (PROTACs) beilstein-journals.org. Furthermore, this compound-based compounds have shown promise as agents with antimicrobial, anticancer, and neuroprotective effects, underscoring the broad therapeutic potential of this scaffold ontosight.ai. The ongoing exploration of this compound derivatives aims to identify new molecular entities with improved efficacy and novel mechanisms of action.

Design and Optimization of Pharmacological Profiles

The strategic design and optimization of this compound derivatives are crucial for enhancing their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in understanding how modifications to the this compound core influence its interaction with biological targets. Medicinal chemists systematically alter substituents at various positions of the this compound ring, as well as the nature of the N-linked groups, to improve target binding affinity and reduce off-target effects cambridgemedchemconsulting.comontosight.ai. For example, the incorporation of specific functional groups, such as spiro-isoxazole moieties, has been shown to influence binding modes and improve properties like lipophilicity and cytotoxicity profiles in this compound-based ligands for cereblon (CRBN) ontosight.ai. Similarly, the exploration of phenyl-glutarimide analogues has demonstrated their potential as stable CRBN binders with high ligand efficiency, suitable for PROTAC design. These optimization efforts are guided by a deep understanding of molecular interactions and a systematic approach to chemical modification.

Challenges in Clinical Translation and Drug Development

Despite the significant promise of this compound-based compounds, their progression from preclinical research to clinical application often involves navigating complex challenges in drug development. One notable challenge is the inherent instability of some this compound derivatives, which can undergo hydrolysis in biological fluids, affecting their efficacy and requiring careful formulation or chemical modification. Furthermore, while the this compound scaffold offers broad target engagement, achieving high selectivity for a specific target while minimizing off-target effects remains a critical aspect of drug design. The historical context of thalidomide also underscores the importance of thoroughly evaluating the safety and pharmacokinetic profiles of new this compound derivatives, particularly concerning potential developmental toxicities, although modern derivatives have been designed to mitigate these risks ucl.ac.ukacs.org. Overcoming these hurdles requires sophisticated medicinal chemistry approaches, robust preclinical testing, and careful clinical trial design to ensure the successful translation of this compound-based therapeutics.

Compound Name Table:

| Compound Name |

|---|

| This compound |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

| Cycloheximide (B1669411) |

| Glutethimide |

| Avadomide |

| NA30424 |

| Migrastatin (B49465) (MGS) |

| Lactimidomycin (B1249191) (LTM) |

| NGT-201-12 |

| QXG-6442 |

| CHEMBL2289312 |

| N-phenethyl-3-phenyl-glutarimide |

| This compound, N-(5-(p-aminophenoxy)pentyl)-3-ethyl-3-methyl- |

Advanced Research Topics and Emerging Applications

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the nuanced physicochemical properties and biological activities of glutarimide and its derivatives. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been instrumental in understanding its molecular structure, vibrational frequencies, and infrared intensities. acs.org

Researchers have employed DFT, alongside other ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2), to perform comprehensive analyses. acs.orgosti.gov These studies have shown that methods like MP2 and DFT (specifically with the BP86 functional) provide excellent agreement with experimental infrared spectra of this compound isolated in low-temperature matrices. acs.org Such calculations have enabled the unequivocal assignment of experimental infrared bands by analyzing the potential energy distribution (PED). acs.orgnepjol.info

One significant finding from DFT calculations is the prediction of a significant flattening of the this compound ring. acs.org This structural feature suggests a resemblance to pyrimidine (B1678525) bases, leading to the hypothesis that some this compound-based drugs may interact with DNA by intercalating between base pairs or acting as antagonists to uracil (B121893) and thymine. acs.orgnih.gov Conformational analyses have also been a key application of DFT, helping to determine the most stable conformations of this compound and its derivatives. tuwien.atnih.gov For instance, theoretical studies on N-acyl-glutarimides have used DFT to investigate their unique electronic properties and twisted amide bonds. nih.govresearchgate.net

The table below summarizes key findings from various DFT studies on this compound and related structures.

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| Vibrational Spectra | DFT (BP86), MP2, Hartree-Fock | Provided excellent agreement with experimental IR spectra, enabling detailed vibrational assignment. | acs.org |

| Molecular Structure | DFT, MP2, RHF SCF | Confirmed a flattened ring structure and predicted the effects of methyl substitution on planarity. | acs.orgosti.gov |

| Conformational Analysis | DFT (B3LYP) | Identified stable conformers and investigated rotational barriers in this compound derivatives. | tuwien.atresearchgate.net |

| Reactivity | DFT (B3LYP) | Explored the C-N bond activation in N-glutarimide amides for cross-coupling reactions. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment. While specific MD simulation studies focusing solely on the parent this compound molecule are not extensively documented in the provided context, the principles of MD are widely applied to its derivatives, particularly in the study of drug-target interactions. researchgate.netnih.gov

MD simulations are crucial for understanding how this compound-containing molecules, such as thalidomide (B1683933) and its analogs, interact with their biological targets like Cereblon (CRBN). researchgate.net These simulations can reveal the dynamic nature of the binding pocket and how the flexibility of both the ligand and the protein contribute to the binding affinity and specificity. For example, MD simulations based on cryo-EM structures have been used to illustrate the dynamic interactions within ternary complexes involving CRBN, a this compound-based degrader, and a target protein. researchgate.net This approach helps in rationalizing structure-activity relationships (SAR) and in the design of new, more potent molecular glue degraders. biorxiv.org

The general workflow of such a study is outlined below:

Interactive Data Table: Typical Workflow for MD Simulation of a this compound Derivative

| Step | Description |

|---|---|

| 1. System Setup | The initial structure of the protein-ligand complex (e.g., from docking or crystallography) is placed in a simulation box filled with solvent molecules (typically water) and ions to neutralize the system. |

| 2. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing the solvent and ions to relax around the protein-ligand complex. |

| 3. Production Run | A long simulation is run at constant temperature and pressure, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved at regular intervals. |

| 4. Analysis | The trajectory is analyzed to study various properties, such as the stability of the complex (RMSD), flexibility of different regions (RMSF), protein-ligand interactions (hydrogen bonds, hydrophobic contacts), and binding free energies. |

Prediction of Biological Activities and Interactions

Computational methods are extensively used to predict the biological activities of this compound derivatives and to understand their interactions with biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) models are two of the primary tools employed for this purpose. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. walshmedicalmedia.com For this compound-based molecules, docking studies have been vital in understanding how they bind to the Cereblon (CRBN) E3 ubiquitin ligase. biorxiv.orgnih.gov These studies have shown that the this compound ring is crucial for binding, typically fitting into a hydrophobic pocket and forming key hydrogen bonds with the protein. biorxiv.orgnih.gov By docking various analogs, researchers can rationalize structure-activity relationships (SAR) and predict which modifications are likely to enhance or diminish binding affinity and subsequent biological activity, such as protein degradation. biorxiv.orgnih.gov

QSAR models build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For this compound derivatives, QSAR can be used to predict activities like anti-cancer efficacy or protein degradation potential based on various molecular descriptors. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. nih.gov

The table below highlights examples of how these predictive methods are applied to this compound analogs.

| Predictive Method | Application Example | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Docking of thalidomide analogs into the CRBN binding pocket. | Rationalized SAR, showing the importance of the this compound ring for binding and how modifications affect interaction. | biorxiv.orgnih.gov |

| Molecular Docking | Docking of novel this compound analogs to predict degradation of proteins like Aiolos and GSPT1. | Helped to rationalize selective protein degradation based on the fit within the ternary complex. | nih.gov |

| QSAR | Development of a QSAR model for Cereblon modulators. | Predicted the protein degradation activity for analogs where docking alone could not rationalize the SAR. | nih.gov |

Studies on Nonenzymatic Deamidation Mechanisms

Nonenzymatic deamidation of glutamine (Gln) residues in proteins is a spontaneous post-translational modification that can lead to protein structural changes and is implicated in aging and disease. nih.govacs.org This reaction is believed to proceed through a six-membered this compound ring intermediate. nih.govacs.orgmdpi.com

Computational studies, primarily using DFT, have been crucial in elucidating the mechanisms of this compound formation from Gln residues. acs.org These studies investigate the reaction pathway, which typically involves two main steps: cyclization to form a gem-hydroxylamine intermediate, followed by deammoniation to yield the this compound ring. mdpi.comresearchgate.net The calculations explore the energetics of these steps, both in the absence and presence of catalysts like water molecules, phosphate (B84403) ions, and carbonate ions. acs.org

Results suggest that catalysts can significantly lower the activation energy barriers for this compound formation. acs.org For instance, the calculated activation barriers for phosphate- and carbonate-catalyzed reactions are low enough for the reaction to occur under physiological conditions. acs.org These theoretical investigations also highlight the importance of the C-terminal adjacent amino acid residue, with sequences like Gln-Gly showing the highest deamidation rates due to favorable transition state stabilization. mdpi.com

Interactive Data Table: Calculated Activation Barriers for this compound Formation

| Catalyst | Calculated Activation Barrier (kJ mol⁻¹) | Significance | Reference |

|---|---|---|---|

| Phosphate ions | 115 | Low enough for the reaction to occur under physiological conditions. | acs.org |

| Carbonate ions | 112 | Low enough for the reaction to occur under physiological conditions. | acs.org |

| Water molecules | Higher than phosphate/carbonate catalysis | Suggests that while possible, water-catalyzed deamidation is slower. | acs.org |

Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a fundamental chemical concept that also applies to this compound and its derivatives. The this compound ring contains two carbonyl (keto) groups, which can potentially tautomerize to their enol forms. While the equilibrium strongly favors the diketone form, the enol tautomer plays a critical role in certain reaction mechanisms, such as stereoinversion. researchgate.netrsc.org

Theoretical studies using DFT have been employed to investigate the keto-enol tautomerization of this compound. researchgate.netkanazawa-u.ac.jp These calculations aim to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. One study investigated the racemization energy barrier of piperidinedione (this compound) as a presumed intermediate in the isomerization of L-glutamic acid to D-glutamic acid. researchgate.net The activation barrier for the keto-enol isomerization, assisted by two water molecules, was calculated to be 28.1 kcal/mol. researchgate.net This result suggests that the energy barrier for the racemization of glutamic acid residues is comparable to that of aspartic acid residues, implying that if the this compound intermediate is formed, racemization is possible. researchgate.net

The study of tautomerism is also relevant for understanding the reactivity and biological activity of this compound-containing drugs. frontiersin.orgnih.gov The presence of different tautomeric forms, even in small amounts, can influence how a molecule interacts with its biological target. rsc.org

Investigation of Stereoinversion Mechanisms

The stereoinversion of amino acid residues in proteins is a non-enzymatic modification associated with aging. nih.gov While the stereoinversion of aspartic acid via a succinimide (B58015) intermediate is well-studied, the corresponding reaction for glutamic acid (Glu) is less common. It is hypothesized that Glu stereoinversion proceeds through a six-membered this compound (GI) intermediate. nih.govmdpi.com

Computational studies using DFT have been instrumental in exploring this proposed mechanism. nih.govmdpi.com Researchers have modeled the formation of the this compound intermediate from a Glu residue and the subsequent stereoinversion of the GI intermediate itself. The calculations often involve model compounds where a Glu residue is capped to mimic its presence in a peptide chain and include water molecules as catalysts. researchgate.netnih.gov

These studies have found that the activation energy required for a Glu residue to form a this compound intermediate is significantly high, suggesting the reaction is not favored under physiological conditions. nih.gov Furthermore, investigations into the stereoinversion of the l-GI intermediate in an aqueous phase revealed a high activation barrier (approximately 36 kcal·mol⁻¹), which is much higher than that in the gas phase and exceeds the experimentally determined barrier for aspartic acid stereoinversion. mdpi.comnih.gov This high energy barrier provides a compelling explanation for why stereoinverted Glu residues are rarely detected in human proteins. mdpi.com

Interactive Data Table: Calculated Activation Energies for Stereoinversion Processes

| Process | Computational Method | Calculated Activation Energy | Conclusion | Reference |

|---|---|---|---|---|

| Glu to this compound Intermediate Formation | DFT (B3LYP/6-31+G(d,p)) with 2 water molecules | 32.3 kcal mol⁻¹ | Not favored under physiological conditions. | nih.gov |

| l-Glutarimide Intermediate Stereoinversion | DFT (B3LYP/6-31+G(d,p)) in aqueous phase | ~36 kcal mol⁻¹ | Higher than Asp stereoinversion; explains the rarity of d-Glu in proteins. | mdpi.comnih.gov |

| Asp-residue Stereoinversion (Experimental) | N/A | 25.7–29.0 kcal mol⁻¹ | Provides a benchmark for comparison with calculated Glu stereoinversion. | mdpi.com |

Materials Science Applications

The unique heterocyclic structure of this compound makes it a valuable building block in materials science. Researchers are exploring its use in creating advanced polymers, composites, and functional materials with tailored properties.

This compound is utilized in the modification and production of various polymers and resins to enhance their thermal and optical properties. A significant application involves the reaction of poly(methyl methacrylate) (PMMA) with primary amines like monomethylamine or ammonia (B1221849) in a twin-screw reactor to produce polythis compound resins. google.comjustia.com This process converts the methacrylate (B99206) units into this compound structures within the polymer chain.